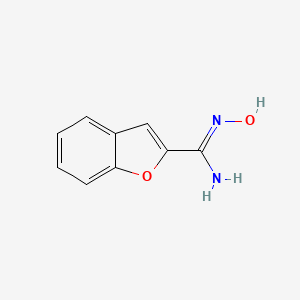![molecular formula C24H22N4O2 B1659602 1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone CAS No. 66248-05-3](/img/structure/B1659602.png)
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone is a complex organic compound with the molecular formula C24H22N4O2. This compound is part of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents; conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure, targeting various diseases and conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications, from electronics to aerospace .
Wirkmechanismus
The mechanism of action of 1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydropyrazine: A simpler analog with similar structural features but different chemical properties.
Pyrrolopyrazine Derivatives: Compounds with a similar core structure but different functional groups, leading to varied biological activities.
Uniqueness
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
66248-05-3 |
|---|---|
Molekularformel |
C24H22N4O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-[4-acetyl-2,3-bis(1H-indol-3-yl)-2,3-dihydropyrazin-1-yl]ethanone |
InChI |
InChI=1S/C24H22N4O2/c1-15(29)27-11-12-28(16(2)30)24(20-14-26-22-10-6-4-8-18(20)22)23(27)19-13-25-21-9-5-3-7-17(19)21/h3-14,23-26H,1-2H3 |
InChI-Schlüssel |
KYAXDNWIUHATAE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN(C(C1C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)C |
Kanonische SMILES |
CC(=O)N1C=CN(C(C1C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2-(butylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1659522.png)

![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] adamantane-1-carboxylate](/img/structure/B1659524.png)
![5-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)-1-phenyl-1H-tetrazole](/img/structure/B1659525.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B1659529.png)
![N-benzyl-N-ethyl-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1659532.png)
![Ethyl 4-[1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1659533.png)



![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1659541.png)
![N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B1659542.png)
